molecular formula C8H6N4 B5864757 4H-[1,2,4]triazolo[1,5-a]benzimidazole

4H-[1,2,4]triazolo[1,5-a]benzimidazole

Cat. No.: B5864757
M. Wt: 158.16 g/mol
InChI Key: UHMYOSZMUIJCFW-UHFFFAOYSA-N
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Description

4H-[1,2,4]Triazolo[1,5-a]benzimidazole is a fused heterocyclic compound combining a 1,2,4-triazole ring with a benzimidazole scaffold. This unique structure imparts diverse pharmacological properties, making it a focus of medicinal and agrochemical research.

Properties

IUPAC Name

1H-[1,2,4]triazolo[1,5-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4/c1-2-4-7-6(3-1)11-8-9-5-10-12(7)8/h1-5H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMYOSZMUIJCFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

[1,2,4]Triazolo[1,5-a]pyrimidines

Core Structure : Triazole fused with pyrimidine.
Key Differences :

  • Biological Applications: Primarily herbicidal (e.g., 2-sulfonamide derivatives targeting acetolactate synthase (ALS) in plants) . Antitumor activity is observed in derivatives like 7-phenylamino-substituted compounds, which inhibit Bel-7402 and HT-1080 cancer cells .
  • Structure-Activity Relationship (SAR) : Substituents on the pyrimidine ring (e.g., sulfonamide groups) enhance herbicidal activity by optimizing spatial orientation and electronic properties .

Comparison Table :

Property 4H-[1,2,4]Triazolo[1,5-a]benzimidazole [1,2,4]Triazolo[1,5-a]pyrimidine
Core Heterocycles Triazole + Benzimidazole Triazole + Pyrimidine
Primary Applications Antimicrobial, Anti-inflammatory Herbicidal, Antitumor
Key Substituents Methylthio, Thiazolidinone Sulfonamide, Alkyl/aryl groups
Target Mechanisms Microbial enzyme inhibition ALS inhibition, Cell cycle arrest

1,2,4-Triazolo[1,5-a]quinazolines

Core Structure : Triazole fused with quinazoline.
Key Differences :

  • Pharmacological Effects: Derivatives modulate cardiovascular parameters, with some compounds acting as adrenoblockers (e.g., reducing tachycardia) or hypotensive agents .
  • Structural Influence : The quinazoline moiety enhances interaction with cardiovascular receptors, diverging from the benzimidazole core’s antimicrobial focus.

Comparison Table :

Property This compound 1,2,4-Triazolo[1,5-a]quinazoline
Core Heterocycles Triazole + Benzimidazole Triazole + Quinazoline
Primary Applications Antimicrobial, Anti-inflammatory Cardiovascular regulation
Key Substituents Hydrazonopropylidenyl Aryl, Alkylamino groups
Target Mechanisms Microbial enzyme inhibition Adrenergic receptor modulation

Pyrazolo[1,5-a]benzimidazoles

Core Structure : Pyrazole fused with benzimidazole.
Key Differences :

  • Limited Bioactivity Data: Despite structural similarity (benzimidazole backbone), pyrazole substitution reduces reported pharmacological activity compared to triazole analogs .
  • Synthetic Utility : Serves as a precursor for phosphonate derivatives but lacks emphasis on biological evaluation .

Comparison Table :

Property This compound Pyrazolo[1,5-a]benzimidazole
Core Heterocycles Triazole + Benzimidazole Pyrazole + Benzimidazole
Primary Applications Antimicrobial, Anti-inflammatory Limited (Synthetic intermediate)
Key Substituents Thiazolidinone, Methylthio Phosphonates, Alkyl groups

1,2,3-Triazole-Containing Compounds

Core Structure: 1,2,3-triazole (non-fused). Key Differences:

  • Pharmacokinetic Profiles : 1,2,3-triazoles (e.g., click chemistry-derived compounds) exhibit improved metabolic stability but lack the fused heterocyclic synergy seen in this compound .
  • Applications: Anticancer (quinazolinone-linked derivatives) and antimicrobial, but distinct from fused triazolo-benzimidazoles in target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-[1,2,4]triazolo[1,5-a]benzimidazole
Reactant of Route 2
4H-[1,2,4]triazolo[1,5-a]benzimidazole

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